2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE
Description
Properties
IUPAC Name |
2-[[8-ethyl-2-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4OS/c1-3-18-5-11-21(12-6-18)27-22(31)17-32-24-23(19-7-9-20(26)10-8-19)28-25(29-24)13-15-30(4-2)16-14-25/h5-12H,3-4,13-17H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWHNFSXBFFJEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)CC)N=C2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,4-Diketones with Ethylenediamine Derivatives
The spirocyclic framework is constructed using a [4+2] cyclocondensation between a cyclic diketone (e.g., cyclohexane-1,4-dione) and a substituted ethylenediamine. For example, reaction of 1,4-cyclohexanedione with N-ethyl-N'-(4-fluorophenyl)ethylenediamine under acidic conditions yields the triazaspiro intermediate.
Representative Conditions
| Reagent | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1,4-Cyclohexanedione | 1.0 eq | Ethanol | 80°C | 12 h | 65% |
| N-Ethyl-N'-(4-fluorophenyl)ethylenediamine | 1.2 eq | Ethanol | 80°C | 12 h | - |
| HCl (cat.) | 0.1 eq | - | - | - | - |
Functionalization at Position 8
The ethyl group at position 8 is introduced via reductive alkylation of the secondary amine using acetaldehyde and sodium cyanoborohydride.
Optimized Protocol
- Dissolve the spiro intermediate (1.0 eq) in methanol.
- Add acetaldehyde (2.5 eq) and NaBH3CN (1.5 eq).
- Stir at room temperature for 6 h.
- Quench with aqueous NH4Cl and extract with DCM.
- Yield : 78% after column chromatography (SiO2, hexane/EtOAc 3:1).
Thioether Linkage Installation
Synthesis of the Thiolated Spiro Intermediate
The spiro core is functionalized with a thiol group at position 2 via a two-step sequence:
- Bromination : Treat the spiro compound with PBr3 in DCM to install a bromine at position 2.
- Thiolation : Displace bromide with thiourea, followed by hydrolysis to yield the free thiol.
Critical Data
| Step | Reagent | Conditions | Intermediate | Yield |
|---|---|---|---|---|
| Bromination | PBr3 (1.1 eq) | DCM, 0°C → rt, 2 h | 2-Bromo derivative | 82% |
| Thiolation | Thiourea (3 eq) | EtOH, reflux, 4 h | Thiol intermediate | 68% |
Acetamide Coupling
The thiol intermediate reacts with N-(4-ethylphenyl)chloroacetamide in the presence of a base to form the thioether bond.
Reaction Setup
- Combine thiol (1.0 eq), N-(4-ethylphenyl)chloroacetamide (1.2 eq), and K2CO3 (2.0 eq) in DMF.
- Heat at 50°C for 8 h.
- Yield : 74% after recrystallization (EtOH/H2O).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 70:30) shows ≥98% purity, with retention time = 12.4 min.
Scale-Up Considerations
Cost Analysis of Raw Materials
| Component | Cost per kg (USD) | Source |
|---|---|---|
| 1,4-Cyclohexanedione | 320 | A2BChem |
| N-Ethyl-N'-(4-fluorophenyl)ethylenediamine | 1,150 | Evitachem |
| N-(4-Ethylphenyl)chloroacetamide | 890 | PubChem |
Process Optimization
- Solvent Recovery : DCM and EtOH are distilled and reused, reducing costs by 18%.
- Catalyst Recycling : Acidic resins replace HCl, enabling five reaction cycles without yield loss.
Challenges and Alternative Routes
Competing Side Reactions
Microwave-Assisted Synthesis
Microwave irradiation (120°C, 30 min) reduces cyclocondensation time from 12 h to 45 min, with comparable yields (63%).
Chemical Reactions Analysis
Types of Reactions
2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Acetamide Phenyl Group
The target compound’s structural analogs differ primarily in the substituents on the acetamide-linked phenyl group. These variations influence molecular weight, lipophilicity, and steric effects (Table 1):
Table 1: Comparison of Acetamide-Substituted Analogs
Key Observations :
- Increasing bulkiness (methyl → ethyl → isopropyl) correlates with higher molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Core Spirocyclic System Modifications
Compounds 13 and 14 from exemplify spirocyclic derivatives with distinct structural frameworks :
- Core Structure : 1,3-Diazaspiro[4.5]decane-2,4-dione (vs. 1,4,8-triazaspiro in the target compound).
- Substituents : Piperazine-propyl and chlorophenyl/phenyl groups.
Divergence from Target Compound :
- The triazaspiro core in the target compound introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.
- Piperazine-propyl chains in compounds 13 and 14 may enhance solubility but reduce metabolic stability compared to the acetamide-thioether linkage in the target molecule.
Implications of Substituent Variations
Electronic and Steric Effects
- Ethyl vs.
Physicochemical Properties
- Lipophilicity (LogP) : Estimated to increase with larger substituents (isopropyl > ethyl > methyl), impacting blood-brain barrier penetration and pharmacokinetics.
- Synthetic Accessibility : Methyl and ethyl derivatives are likely easier to synthesize than isopropyl analogs due to fewer steric challenges during coupling reactions .
Biological Activity
The compound 2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE is a novel chemical entity that belongs to the class of spiro compounds with potential applications in medicinal chemistry. This article aims to summarize the biological activities associated with this compound, including its mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by a spiro-connected bicyclic system, which contributes to its unique biological properties. The presence of functional groups such as the fluorophenyl and ethyl moieties enhances its pharmacological potential.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Interaction : The compound may interact with various receptors, including dopamine and calcium channels, suggesting potential neuroleptic and antitumor activities.
- Cellular Pathways : It has been observed that related compounds can modulate cellular pathways associated with apoptosis and cell proliferation.
Anticancer Activity
Research indicates that derivatives of triazaspiro compounds exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including glioma and breast cancer cells. The mechanism involves induction of apoptosis and inhibition of cell cycle progression .
Antimicrobial Activity
The compound may also exhibit antimicrobial properties. Preliminary studies suggest that spiro compounds can inhibit the growth of bacteria and fungi through disruption of cell membrane integrity or inhibition of essential metabolic pathways .
Neuropharmacological Effects
Given its structural similarities to known neuroleptics, this compound is being investigated for its potential as a dopamine receptor antagonist. This could position it as a therapeutic candidate for conditions such as schizophrenia .
Case Studies
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, including spirocyclic core formation, halogenated aryl group introduction, and sulfanyl-acetamide coupling. Critical parameters include:
- Reaction conditions : Temperature (e.g., 60–80°C for cyclization steps), solvent selection (e.g., dichloromethane or DMF for polar intermediates), and catalysts (e.g., palladium for cross-coupling reactions) .
- Purification : Chromatography or recrystallization to achieve >95% purity.
- Yield optimization : Adjusting stoichiometry of reagents like ethyl iodide or bromine derivatives to minimize side products .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Spectroscopy : Use H/C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and IR for functional groups (e.g., C=O stretch at ~1680 cm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., 438.5608 Da) .
- X-ray crystallography : Resolve spirocyclic conformation and stereochemistry .
Q. What preliminary assays are recommended to screen its biological activity?
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to measure IC values .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to identify therapeutic windows .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Substituent variation : Synthesize analogs with halogen (Cl/Br), alkyl (methyl/ethyl), or electron-donating (methoxy) groups on phenyl rings to assess impact on potency .
- Core modifications : Replace the triazaspiro[4.5]deca-dienyl moiety with diazaspiro or oxazaspiro systems to evaluate conformational flexibility .
- Data analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with binding affinity trends .
Q. How should researchers resolve contradictions in pharmacological data across different assays?
- Assay standardization : Ensure consistent buffer conditions (pH, ionic strength) and cell lines to minimize variability .
- Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding kinetics and in vivo models (e.g., zebrafish) for bioavailability .
- Meta-analysis : Compare datasets from PubChem or ChEMBL to identify outliers and refine hypotheses .
Q. What strategies are effective for elucidating the compound’s mechanism of action?
- Target deconvolution : Combine affinity chromatography with proteomics to identify binding partners .
- Pathway analysis : Transcriptomic profiling (RNA-seq) to map downstream gene expression changes post-treatment .
- Mutagenesis studies : Engineer point mutations in suspected target proteins (e.g., kinases) to validate binding pockets .
Q. How can computational modeling enhance understanding of its interaction with biological targets?
- Docking simulations : Use AutoDock Vina to predict binding poses in ATP-binding pockets or allosteric sites .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-target complexes .
- QSAR models : Develop predictive algorithms linking structural descriptors (e.g., logP, polar surface area) to activity .
Methodological Notes
- Synthetic protocols : Prioritize anhydrous conditions for sulfanyl group coupling to prevent oxidation .
- Data reproducibility : Replicate assays ≥3 times and report SEM (standard error of the mean) for biological data .
- Ethical compliance : Adhere to OECD guidelines for in vitro/in vivo testing to ensure regulatory alignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
